molecular formula C20H26O6 B12746715 Zoapatanolide A CAS No. 84886-38-4

Zoapatanolide A

Cat. No.: B12746715
CAS No.: 84886-38-4
M. Wt: 362.4 g/mol
InChI Key: BXFQVBKJGJTIAT-CGSFVSGYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Zoapatanolide A can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of a lactone ring, which is a characteristic feature of sesquiterpene lactones. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods: The extraction process involves isolating the compound from the leaves of Montanoa tomentosa using solvents and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Zoapatanolide A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Zoapatanolide A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.

    Biology: Investigated for its biological activities, including its potential as an anti-inflammatory and anticancer agent.

    Medicine: Explored for its oxytocic properties, which can stimulate uterine contractions and potentially aid in childbirth.

Mechanism of Action

The mechanism of action of Zoapatanolide A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of pro-inflammatory enzymes and promote apoptosis in cancer cells .

Comparison with Similar Compounds

Zoapatanolide A can be compared with other sesquiterpene lactones, such as:

Properties

CAS No.

84886-38-4

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aS,6Z,10Z)-5,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-6-10(2)19(23)26-18-16-13(5)20(24)25-15(16)9-12(4)14(21)8-7-11(3)17(18)22/h6-7,9,14-18,21-22H,5,8H2,1-4H3/b10-6+,11-7-,12-9-/t14?,15?,16-,17?,18?/m0/s1

InChI Key

BXFQVBKJGJTIAT-CGSFVSGYSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1[C@@H]2C(/C=C(\C(C/C=C(\C1O)/C)O)/C)OC(=O)C2=C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C=C(C(CC=C(C1O)C)O)C)OC(=O)C2=C

Origin of Product

United States

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